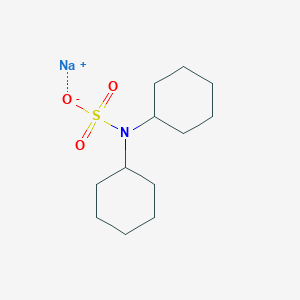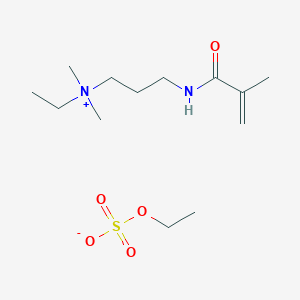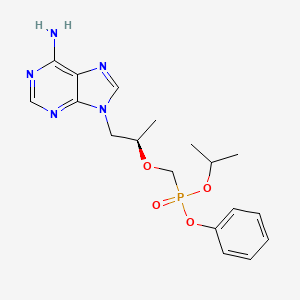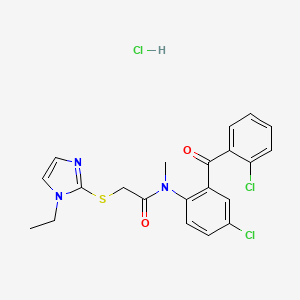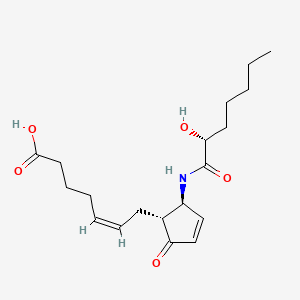
7-(N-(2R-hydroxyhexylcarbonyl)-2-amino-5-oxo-3-cyclopentenyl)-5-heptenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(N-(2R-hydroxyhexylcarbonyl)-2-amino-5-oxo-3-cyclopentenyl)-5-heptenoic acid is a complex organic compound with a unique structure that includes a cyclopentene ring, a heptenoic acid chain, and a hydroxyhexylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(N-(2R-hydroxyhexylcarbonyl)-2-amino-5-oxo-3-cyclopentenyl)-5-heptenoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentene ring, the introduction of the heptenoic acid chain, and the attachment of the hydroxyhexylcarbonyl group. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-(N-(2R-hydroxyhexylcarbonyl)-2-amino-5-oxo-3-cyclopentenyl)-5-heptenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(N-(2R-hydroxyhexylcarbonyl)-2-amino-5-oxo-3-cyclopentenyl)-5-heptenoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-(N-(2R-hydroxyhexylcarbonyl)-2-amino-5-oxo-3-cyclopentenyl)-5-heptenoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopentene derivatives and heptenoic acid analogs. Examples include:
- 7-(N-(2R-hydroxyhexylcarbonyl)-2-amino-5-oxo-3-cyclopentenyl)-5-hexenoic acid
- 7-(N-(2R-hydroxyhexylcarbonyl)-2-amino-5-oxo-3-cyclopentenyl)-5-octenoic acid
Uniqueness
What sets 7-(N-(2R-hydroxyhexylcarbonyl)-2-amino-5-oxo-3-cyclopentenyl)-5-heptenoic acid apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Propiedades
Número CAS |
64812-16-4 |
|---|---|
Fórmula molecular |
C19H29NO5 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2S)-2-[[(2R)-2-hydroxyheptanoyl]amino]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C19H29NO5/c1-2-3-6-10-17(22)19(25)20-15-12-13-16(21)14(15)9-7-4-5-8-11-18(23)24/h4,7,12-15,17,22H,2-3,5-6,8-11H2,1H3,(H,20,25)(H,23,24)/b7-4-/t14-,15+,17-/m1/s1 |
Clave InChI |
IOQGTISKSSAHIK-NXEFEOKBSA-N |
SMILES isomérico |
CCCCC[C@H](C(=O)N[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O |
SMILES canónico |
CCCCCC(C(=O)NC1C=CC(=O)C1CC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



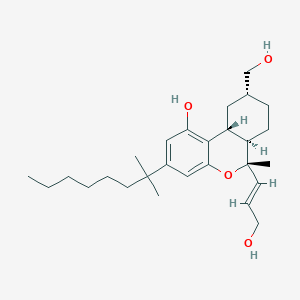
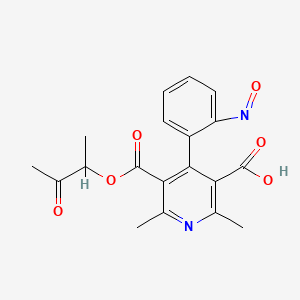

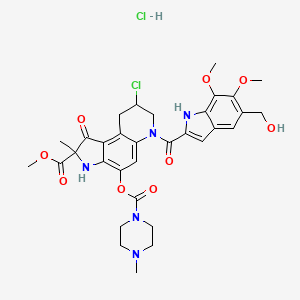
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

